molecular formula C18H21N3O5S B5197526 2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide

2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide

Cat. No. B5197526
M. Wt: 391.4 g/mol
InChI Key: VAAMBNHTMJQXMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds bearing morpholinyl or pyridinyl groups involves complex organic reactions and methodologies. A notable approach includes reacting 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride, proposing a novel synthetic method for creating compounds with 4-morpholinyl or 1-pyrrolidinyl groups at specific positions (Hayashi, Nakai, Yamada, & Somei, 2004). This method showcases the intricate steps involved in the compound's synthesis, highlighting the role of selective reactants and conditions to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[4-(4-morpholinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide" is confirmed and analyzed through various spectroscopic techniques. Studies on related compounds, such as the synthesis of (E)-1-(3-morpholinopropyl)-3-phenoxy-4-styryl azetidine-2-one, utilize IR, 1H-NMR, 13C-NMR, and Mass spectroscopic data, alongside AM1 calculations, to characterize the physical properties of the molecule (Jarrahpour, Jalbout, & Eskandari, 2007). Such analyses provide critical insights into the compound's structure, facilitating a deeper understanding of its chemical behavior and interactions.

Chemical Reactions and Properties

Chemical reactions involving compounds with morpholinylsulfonyl and pyridinylmethyl groups can lead to the formation of various novel structures. For instance, the interaction of acetylenic ketones with cyanothioacetamide in the presence of morpholine yields 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles, demonstrating the compound's reactivity and potential for creating diverse molecular structures (Buryi et al., 2019).

properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c22-18(20-13-15-2-1-7-19-12-15)14-26-16-3-5-17(6-4-16)27(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAMBNHTMJQXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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